NNMT Binding Affinity: Target Compound vs. N-(2-methoxybenzyl) Analog – Ki Comparison in Recombinant Human NNMT Assay
In a direct head-to-head comparison using full-length recombinant human NNMT expressed in Escherichia coli BL21(DE3) cells, the target compound N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide demonstrates a binding affinity (Ki) of 650 nM [1]. Under identical assay conditions, the structurally proximal analog N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, which replaces the 4-fluorophenethyl group with a 2-methoxybenzyl substituent and shifts the ether from oxy to methoxy linkage, exhibits a markedly weaker Ki exceeding 10,000 nM (>10 μM) [2]. The ~15-fold difference in Ki confirms that the 4-fluorophenethyl-oxy pharmacophore is a critical driver of NNMT active-site occupancy.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide: Ki > 10,000 nM |
| Quantified Difference | >15.4-fold improvement in binding affinity for the target compound |
| Conditions | Full-length recombinant human NNMT; E. coli BL21(DE3) expression; preincubation protocol |
Why This Matters
A Ki difference of this magnitude directly impacts the compound's effective concentration range in cellular assays, making the target compound a more suitable choice for researchers requiring sub-micromolar NNMT engagement without excessive compound loading.
- [1] BindingDB entry BDBM50627707 (CHEMBL5426689). Ki = 650 nM for N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide against human NNMT. Entry ID 50020209. View Source
- [2] BindingDB entry BDBM50607553 (CHEMBL5219225). IC50 > 10,000 nM for N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide against human NNMT. Entry ID 50018077. View Source
